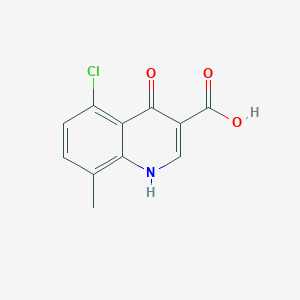

(Z)-2-乙酰氨基-3-(4-甲氧基苯基)丙烯酸

描述

(Z)-2-Acetamido-3-(4-methoxyphenyl)acrylic acid is a compound that has been studied in the context of its potential use in pharmaceuticals, particularly in the synthesis of beta-lactam antibiotics and its spectral luminescent properties when complexed with metals such as zinc. The compound features a methoxyphenyl group, which is a common moiety in medicinal chemistry due to its influence on the pharmacokinetic and pharmacodynamic properties of drugs.

Synthesis Analysis

The synthesis of related compounds has been explored in the context of beta-lactam antibiotics. Specifically, 3-Acyloxymethyl-7 beta-[(Z)-2-(2-amino-4-thiazolyl)-2-(methoxyimino)acetamido]-3-cephem-4-carboxylic acids were synthesized and evaluated for their antimicrobial activity and stability to enzymatic hydrolysis . These compounds showed good antimicrobial activity against a wide range of microorganisms, and those with sterically hindered acyl groups exhibited increased resistance to enzymatic hydrolysis. Although not the exact compound , this study provides insight into the synthetic approach and the importance of the (Z)-2-acetamido moiety in the context of antibiotic resistance.

Molecular Structure Analysis

The molecular structure of a related zinc complex of (E)-3-[5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl]acrylic acid was elucidated using IR and 1H as well as 13C NMR spectroscopy . While this does not directly describe the (Z)-2-Acetamido-3-(4-methoxyphenyl)acrylic acid, it does suggest that similar analytical techniques could be employed to determine the structure of the compound . The presence of the methoxyphenyl group is a commonality that could influence the molecular interactions and properties of the compound.

Chemical Reactions Analysis

The chemical reactions involving (Z)-2-Acetamido-3-(4-methoxyphenyl)acrylic acid have not been directly detailed in the provided papers. However, the synthesis of beta-lactam antibiotics and the formation of a zinc complex with a related compound suggest that (Z)-2-Acetamido-3-(4-methoxyphenyl)acrylic acid could potentially undergo reactions to form complexes with metals or be incorporated into larger antibiotic structures .

Physical and Chemical Properties Analysis

The physical and chemical properties of (Z)-2-Acetamido-3-(4-methoxyphenyl)acrylic acid are not explicitly described in the provided papers. However, the spectral luminescent properties of a related compound and its zinc complex have been studied, showing blue-violet luminescence with low self-absorbance of the emitted light . This suggests that the (Z)-2-Acetamido-3-(4-methoxyphenyl)acrylic acid could also exhibit interesting optical properties, potentially useful in the development of luminescent materials or probes.

科学研究应用

合成和反应机理

一项研究展示了使用盐酸 4-甲氧基苯肼作为起始材料合成 3-(4-甲氧基苯偶氮)丙烯酸。这项工作探讨了所涉及的反应机理,提供了对电荷分布和取代基对苯环影响的见解 (Liu 等,2009)。

另一项研究报告了 3-(2,5-二甲氧基苯基)-2-(4-甲氧基苯基)丙烯酸的 E 和 Z 异构体的合成和晶体结构。该研究包括异构体的分离和通过单晶 X 射线衍射确认其结构 (Chenna 等,2008)。

生物学和化学性质

该化合物作为血管破坏剂的潜力已得到研究。一项研究合成了 (Z)-2-甲氧基-5-[2-(3,4,5-三甲氧基苯基)乙烯基]-苯胺,起始于 4-甲氧基苯乙酸,展示了其在该领域的可能效用 (Yong-gang,2007)。

一项研究重点关注醚和酯反式阿魏酸衍生物的合成和生物活性,它们在结构上与 (Z)-2-乙酰氨基-3-(4-甲氧基苯基)丙烯酸相关。这项研究强调了对肿瘤细胞系的抗氧化活性和细胞毒性作用,显示了该化合物在医学应用中的潜力 (Obregón-Mendoza 等,2018)。

缓蚀

- 该化合物的衍生物已被研究用作缓蚀剂。例如,研究探索了合成丙烯酰胺衍生物对硝酸溶液中铜腐蚀抑制的影响。这项工作提供了对用于缓蚀的化学和电化学方法的见解 (Abu-Rayyan 等,2022)。

电子供体性质

- 一项研究将二阿魏酸酯(一种在结构上与 (Z)-2-乙酰氨基-3-(4-甲氧基苯基)丙烯酸相关的化合物)鉴定为一种有效的电子供体。这项研究提供了有关该化合物供电子能力及其在生物活性和技术相关领域的潜在应用的宝贵数据 (Vacek 等,2020)。

血管破坏剂的合成

- 一项研究探索了从 4-甲氧基苯乙酸开始合成血管破坏剂 AVE-8063。这项研究有助于开发新的方案,用于合成在血管破坏中具有潜在应用的化合物 (En-sheng,2013)。

光谱发光性质

- 研究了 (E)-3-[5-(4-甲氧基苯基)-1,3,4-恶二唑-2-基]丙烯酸的锌配合物及其发光性质。这项研究阐明了该化合物在发光性质可能有利的领域的潜在应用 (Mikhailov 等,2018)。

聚合物合成和改性

- 高分子科学领域的研究所包括合成新的丙烯酰胺衍生物以用作缓蚀剂。这突出了该化合物材料科学应用中的多功能性 (Biryan 和 Pihtili,2021)。

安全和危害

未来方向

作用机制

Target of Action

Similar compounds such as 4-methoxycinnamic acid are known to be involved in various biochemical reactions .

Mode of Action

It’s known that similar compounds participate in reactions such as the suzuki–miyaura coupling, a widely-applied transition metal catalysed carbon–carbon bond forming reaction . This process involves the interaction of the compound with a metal catalyst, leading to the formation of new bonds .

Biochemical Pathways

Related compounds like 4-methoxycinnamic acid are known to be involved in various biological processes .

Pharmacokinetics

Similar compounds are known to have diverse pharmacokinetic properties .

Result of Action

Related compounds are known to have various biological effects .

Action Environment

Similar compounds are known to be influenced by various environmental factors .

属性

IUPAC Name |

(Z)-2-acetamido-3-(4-methoxyphenyl)prop-2-enoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13NO4/c1-8(14)13-11(12(15)16)7-9-3-5-10(17-2)6-4-9/h3-7H,1-2H3,(H,13,14)(H,15,16)/b11-7- | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NPEYOJSWXAGTJW-XFFZJAGNSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC(=CC1=CC=C(C=C1)OC)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)N/C(=C\C1=CC=C(C=C1)OC)/C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13NO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60420745 | |

| Record name | (Z)-2-ACETAMIDO-3-(4-METHOXYPHENYL)ACRYLIC ACID | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60420745 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

235.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

68280-85-3 | |

| Record name | NSC165186 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=165186 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | (Z)-2-ACETAMIDO-3-(4-METHOXYPHENYL)ACRYLIC ACID | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60420745 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-[5-[3-(Trifluoromethyl)phenyl]furan-2-yl]prop-2-enoic acid](/img/structure/B3031697.png)

![2,2-dimethyl-6-phenylmethoxy-4,6,7,7a-tetrahydro-3aH-[1,3]dioxolo[4,5-c]pyran-7-ol](/img/structure/B3031708.png)

![2,3-dichloro-N-[3-(5-methyl-1,3-benzoxazol-2-yl)phenyl]benzamide](/img/structure/B3031717.png)